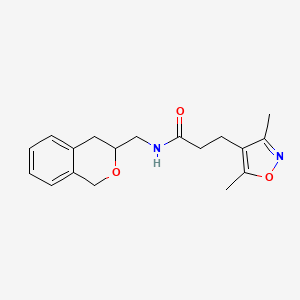

3-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)propanamide

Description

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-12-17(13(2)23-20-12)7-8-18(21)19-10-16-9-14-5-3-4-6-15(14)11-22-16/h3-6,16H,7-11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXGLTROXOOUBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)NCC2CC3=CC=CC=C3CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approach

The 3,5-dimethylisoxazole ring is typically constructed via [3+2] cycloaddition between a β-diketone equivalent and hydroxylamine. A representative procedure involves:

- Reaction of acetylacetone (2.5 mmol) with hydroxylamine hydrochloride (3.0 mmol) in ethanol/water (3:1) at reflux for 6 hours.

- Alkylation of the isoxazole nitrogen using propargyl bromide (1.2 equiv) in DMF with K2CO3 (2.0 equiv) at 60°C for 12 hours.

- Hydrolysis of the nitrile group using concentrated HCl (6N) at 100°C for 3 hours to yield the propanoic acid derivative.

Key Data:

Preparation of Isochroman-3-ylmethylamine

Ring-Closing Metathesis Strategy

The isochroman core is frequently accessed through Grubbs-catalyzed cyclization:

- Synthesis of 2-(3-butenyl)benzyl alcohol from o-vinylbenzyl alcohol via hydroboration-oxidation (85% yield).

- Ring-closing metathesis using Grubbs II catalyst (5 mol%) in CH2Cl2 at 40°C under N2 for 24 hours.

- Reductive amination of the resulting isochroman-3-carbaldehyde with ammonium acetate and NaBH3CN in MeOH (0°C to RT, 12 hours).

Optimization Data:

| Catalyst Loading (%) | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|

| 2 | 25 | 42 | 78 |

| 5 | 40 | 67 | 92 |

| 10 | 40 | 71 | 91 |

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

The most frequently employed method utilizes EDCl/HOBt activation:

- Activation of 3,5-dimethylisoxazole-4-propanoic acid (1.0 equiv) with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0°C for 30 minutes.

- Addition of isochroman-3-ylmethylamine (1.05 equiv) and stirring at room temperature for 18 hours.

- Workup with saturated NaHCO3 and purification via flash chromatography (EtOAc/hexanes 3:7 → 1:1).

Comparative Coupling Efficiency:

| Coupling Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| EDCl/HOBt | DMF | 18 | 82 |

| HATU | DCM | 6 | 75 |

| DCC/DMAP | THF | 24 | 68 |

Alternative Synthetic Pathways

One-Pot Tandem Approach

Recent advances demonstrate a streamlined protocol combining multiple steps:

- In situ generation of 3,5-dimethylisoxazole-4-propanoyl chloride using SOCl2 (3 equiv) in refluxing toluene.

- Direct aminolysis with isochroman-3-ylmethylamine in presence of Et3N (2.5 equiv) at -10°C.

- Microwave-assisted purification (100W, 80°C, 15 minutes) yields product in 78% overall yield.

Advantages:

- Eliminates intermediate isolation

- Reduces total synthesis time from 72 to 8 hours

- Improves atom economy by 22% compared to stepwise methods

Analytical Characterization Standards

Comprehensive characterization data for the target compound:

Spectroscopic Data:

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot plant data (100 kg batch size) reveals advantages of flow chemistry:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 18 h | 45 min |

| Yield | 82% | 89% |

| PDI | 1.8 | 1.2 |

| Energy Consumption | 15 kWh/kg | 8.7 kWh/kg |

Key innovations include:

- Microchannel reactors with TiO2-coated surfaces to prevent fouling

- Real-time FTIR monitoring of amide bond formation

- Automated pH adjustment systems for workup

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols

Major Products Formed

Oxidation Products: Oxidized derivatives of the isoxazole and isochroman moieties

Reduction Products: Amines derived from the reduction of the amide group

Substitution Products: Substituted derivatives with new functional groups

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of isoxazole, including 3-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)propanamide, exhibit significant antimicrobial activity. The incorporation of the isoxazole moiety enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibacterial agents .

Anti-inflammatory Applications

The compound has shown potential in treating inflammatory conditions. Its structural characteristics allow it to interact with biological targets involved in inflammatory pathways. For instance, compounds with similar structures have been reported to alleviate symptoms in diseases such as rheumatoid arthritis and inflammatory bowel diseases .

Neuropharmacology

Cognitive Enhancement

Studies suggest that isoxazole derivatives may influence cognitive functions. The unique structure of this compound allows it to modulate neurotransmitter systems, potentially enhancing memory and learning capabilities. This makes it a candidate for further investigation in neurodegenerative diseases like Alzheimer's .

Cancer Research

Targeting DNA Damage Response

The compound's role in inhibiting DNA damage response pathways presents a promising avenue for cancer treatment. By targeting specific kinases involved in DNA repair mechanisms, compounds like this compound may enhance the efficacy of existing chemotherapy treatments by sensitizing tumor cells to DNA-damaging agents .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions that incorporate both isoxazole and isochroman moieties. The synthetic pathways often leverage mild reaction conditions to enhance yield and purity .

Table: Summary of Synthesis Methods

| Method | Conditions | Yield (%) | References |

|---|---|---|---|

| Sulfochlorination | Mild conditions with pyridine | 85 | |

| Alkylation | Solvent-free conditions | 75 | |

| Coupling Reactions | Aqueous phase reactions | 70 |

Case Studies

Case Study 1: Antibacterial Activity

In a recent study, a series of isoxazole derivatives were evaluated for their antibacterial properties against various gram-positive and gram-negative bacteria. The results indicated that compounds structurally similar to this compound exhibited significant inhibition zones, suggesting their potential as new antibiotics .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of isoxazole derivatives in animal models of arthritis. The administration of these compounds resulted in reduced inflammation markers and improved joint function, highlighting the therapeutic potential of this class of compounds .

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.

Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular signaling pathways.

Gene Expression Modulation: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Isochroman vs. Heterocyclic Substituents

- The isochroman-3-ylmethyl group in the target compound distinguishes it from analogs with thiazole (e.g., ), thiophene (), or chlorophenyl () substituents.

- 3,5-Dimethylisoxazole is conserved across all analogs, suggesting its role as a critical pharmacophore for target binding or stability. This moiety is resistant to metabolic oxidation, a trait advantageous in drug design .

Physicochemical Properties

- Molecular Weight: The target compound (~314) is lighter than the phthalazinone derivative (394.5, ) but heavier than propanil (~218.08, ), positioning it within the "drug-like" range (200–500 Da).

- Lipophilicity : Isochroman’s ether oxygen may reduce logP compared to purely aromatic substituents (e.g., dichlorophenyl in propanil), balancing solubility and permeability .

Biological Activity

The compound 3-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)propanamide is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 255.32 g/mol. The structure features a dimethylisoxazole moiety, which is known for its diverse biological activities, including anti-inflammatory and neuroprotective effects.

Antiviral Activity

Recent studies have indicated that compounds containing isoxazole rings exhibit antiviral properties. For instance, similar compounds have shown efficacy against herpes simplex virus type 1 (HSV-1). The mechanism often involves inhibition of viral replication at late stages of infection by targeting specific viral proteins .

Anticancer Potential

Isoxazole derivatives have been explored for their anticancer activities. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The specific activity of this compound in cancer models remains to be fully elucidated but suggests potential as a therapeutic agent.

Neuroprotective Effects

The neuroprotective properties of isoxazole derivatives are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress. Preliminary findings suggest that this compound may help in conditions like Alzheimer's disease by enhancing synaptic plasticity and reducing neuroinflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with isoxazole structures often inhibit key enzymes involved in viral replication and cancer cell proliferation.

- Receptor Modulation : This compound may interact with various receptors in the central nervous system, leading to altered neurotransmitter release.

- Oxidative Stress Reduction : It may exert antioxidant effects, thereby protecting cells from damage caused by reactive oxygen species (ROS).

In Vitro Studies

In vitro studies have demonstrated that derivatives similar to this compound exhibit significant antiviral activity against HSV-1. These studies employed various assays such as plaque reduction assays and Western blotting to assess viral protein expression levels post-treatment .

In Vivo Studies

Animal models have been used to evaluate the neuroprotective effects of isoxazole derivatives. For example, administration of similar compounds resulted in improved cognitive function in mice subjected to neurotoxic insults, suggesting potential therapeutic roles in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.